tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate
Description
tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole moiety, and a tert-butyl ester group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26F2N4O2/c1-16(2,3)24-15(23)21-7-4-5-12(10-21)9-19-14-6-8-22(20-14)11-13(17)18/h6,8,12-13H,4-5,7,9-11H2,1-3H3,(H,19,20)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFJFFXOQZYAD-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2=NN(C=C2)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC2=NN(C=C2)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine and aldehyde precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Difluoroethyl Group: The difluoroethyl group is incorporated using a nucleophilic substitution reaction with a suitable difluoroethyl halide.
Formation of the tert-Butyl Ester: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.
Substitution: The difluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug discovery programs targeting various diseases.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions allows it to modulate the activity of these targets, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (3R)-3-[[[1-(2,2-difluoroethyl)pyrazol-3-yl]amino]methyl]piperidine-1-carboxylate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of structural features. The presence of the difluoroethyl group, pyrazole ring, and piperidine ring in a single molecule provides a unique reactivity profile and potential for diverse applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
